molecular formula C12H15NO B1316415 3H-Spiro[1-benzofuran-2,4'-piperidine] CAS No. 71916-73-9

3H-Spiro[1-benzofuran-2,4'-piperidine]

Cat. No.: B1316415
CAS No.: 71916-73-9
M. Wt: 189.25 g/mol
InChI Key: ZELCJNKQCKIECO-UHFFFAOYSA-N
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Scientific Research Applications

3H-Spiro[1-benzofuran-2,4’-piperidine] has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving receptor binding and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in the context of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The safety data sheet for “3H-Spiro[1-benzofuran-2,4’-piperidine]” advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Biochemical Analysis

Biochemical Properties

3H-Spiro[1-benzofuran-2,4’-piperidine] plays a crucial role in biochemical reactions, particularly as a ligand for sigma receptors. It interacts with sigma-1 receptors with high affinity, exhibiting a Ki value of 1.14 nM . This interaction is highly selective, with minimal interaction with other receptors, ion channels, and neurotransmitter transporters . The compound also inhibits the cytochrome P450 isoenzyme CYP2D6, although it does not produce any metabolites through this pathway .

Cellular Effects

3H-Spiro[1-benzofuran-2,4’-piperidine] has been shown to influence various cellular processes. It acts as an antagonist at sigma-1 receptors, which are involved in modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with sigma-1 receptors can lead to analgesic effects, as demonstrated in neuropathic pain models . Additionally, it affects cellular metabolism by being rapidly metabolized by liver microsomes, producing several metabolites .

Molecular Mechanism

The molecular mechanism of 3H-Spiro[1-benzofuran-2,4’-piperidine] involves its binding to sigma-1 receptors, which are chaperone proteins located in the endoplasmic reticulum. This binding inhibits the receptor’s activity, leading to downstream effects on cell signaling pathways and gene expression . The compound’s inhibition of CYP2D6 also suggests a potential role in modulating drug metabolism and interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, 3H-Spiro[1-benzofuran-2,4’-piperidine] exhibits rapid metabolism by liver microsomes, with the formation of several metabolites . The compound’s stability and degradation over time are critical factors in its long-term effects on cellular function. Studies have shown that the compound’s metabolites are formed consistently in both rat and human liver microsomes .

Dosage Effects in Animal Models

The effects of 3H-Spiro[1-benzofuran-2,4’-piperidine] vary with different dosages in animal models. At a dosage of 16 mg/kg, the compound demonstrated significant analgesic activity, reducing neuropathic pain by 53% . Higher dosages may lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

3H-Spiro[1-benzofuran-2,4’-piperidine] is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. The compound is rapidly metabolized by CYP3A4, producing multiple metabolites, including N-debenzylated and hydroxylated products . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions .

Transport and Distribution

Within cells and tissues, 3H-Spiro[1-benzofuran-2,4’-piperidine] is transported and distributed through interactions with various transporters and binding proteins. Its high affinity for sigma-1 receptors suggests a targeted distribution to areas where these receptors are highly expressed . The compound’s localization and accumulation within specific tissues are essential for its therapeutic efficacy and safety .

Subcellular Localization

3H-Spiro[1-benzofuran-2,4’-piperidine] is primarily localized in the endoplasmic reticulum, where sigma-1 receptors are abundant . This subcellular localization is critical for its activity and function, as it allows the compound to effectively modulate sigma-1 receptor activity and downstream cellular processes . Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Spiro[1-benzofuran-2,4’-piperidine] typically involves the reaction of benzofuran derivatives with piperidine under specific conditions. One common method includes the use of a catalyst to facilitate the spirocyclization process. The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane or ethanol .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound is generally produced in specialized chemical laboratories. The process involves scaling up the laboratory synthesis methods, ensuring purity and consistency through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

3H-Spiro[1-benzofuran-2,4’-piperidine] undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction can produce various alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-Spiro[1-benzofuran-2,4’-piperidine] is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it valuable for targeted research applications .

Properties

IUPAC Name

spiro[3H-1-benzofuran-2,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-2-4-11-10(3-1)9-12(14-11)5-7-13-8-6-12/h1-4,13H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELCJNKQCKIECO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60508411
Record name 3H-Spiro[1-benzofuran-2,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71916-73-9
Record name 3H-Spiro[1-benzofuran-2,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 5.3 g of 2,3-dihydro-1'-benzylspiro[benzofuran-2,4'-piperidine], free base of Example 1, in 250 ml of isopropyl alcohol is hydrogenated in a Paar shaker, 50 psig, 65°-70° C., with 1 g of a 10% palladium/carbon catalyst until the uptake of hydrogen is completed. Thereafter, the solution is successively permitted to cool to ambient temperature, filtered and concentrated to dryness, leaving a white solid. The solid is dissolved in a benzene-ether mixture, the solution is filtered through celite and then concentrated again, providing a white solid which, upon trituration with ether, provides the product, 2,3-dihydrospiro[benzofuran-2,4'-piperidine], mp 56°-58.5° C.
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5.3 g
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Synthesis routes and methods II

Procedure details

A solution of 5.3 g of 2,3-dihydro-1'-benzylspiro[benzofuran-2,4'-piperidine], free base of B, in 250 ml of isopropyl alcohol is hydrogenated with a Paar shaker, 50 psig, 65°-70° C. and 1 g of a 10% palladium/carbon catalyst until the uptake of hydrogen is completed. Thereafter, the solution is successively permitted to cool to ambient temperature, filtered and concentrated to dryness, leaving a white solid. The solid is dissolved in a benzene-ether mixture, the solution filtered through celite and then concentrated again providing a white solid, which upon trituration with ether, provides the product, 2,3-dihydrospiro[benzofuran-2,4'-piperidine], mp 56°-58.5° C.
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5.3 g
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reactant
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250 mL
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Q & A

Q1: What is the significance of the "umpolung flow chemistry" approach described in the paper for the synthesis of the 3H-Spiro[benzofuran-2,4'-piperidine] building block?

A1: The research highlights the development of a novel synthetic route to tert-butyl 3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate, a crucial intermediate in the multistep synthesis of SHP2 inhibitor GDC-1971 (migoprotafib) []. The key innovation lies in the implementation of an "umpolung flow chemistry" strategy. This method utilizes a modified Katritzky benzotriazole hemiaminal, which undergoes deprotonation and subsequent 1,2-addition to tert-butyl 4-oxopiperidine-1-carboxylate []. This approach offers several advantages over traditional batch reactions, particularly when scaling up the synthesis. The flow chemistry setup allows for precise control of reaction parameters, leading to improved yields and product purity. Importantly, this strategy eliminates the need for large cryogenic reaction vessels typically required for handling organolithium reagents at scale, making the process more efficient and cost-effective for large-scale production of this important pharmaceutical intermediate [].

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